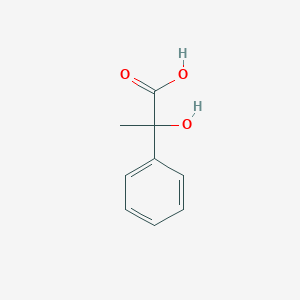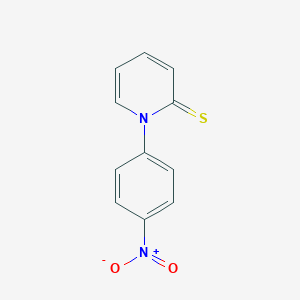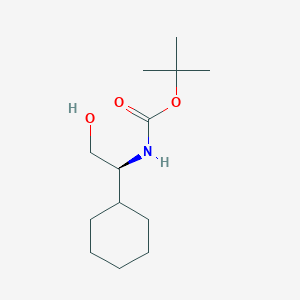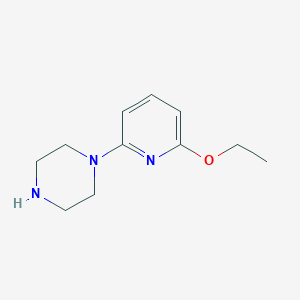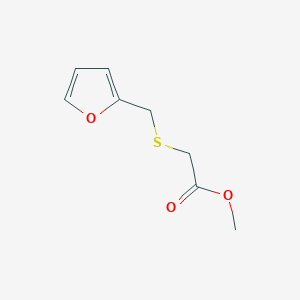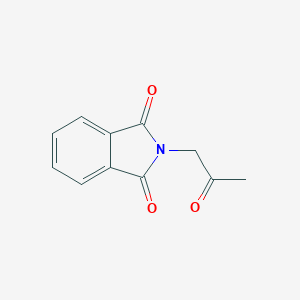
Phthalimidoacetone
Descripción general
Descripción
Phthalimidoacetone, also known as 1-(N-PHTHALIMIDYL)-2-PROPANONE, is a chemical compound with the molecular formula C11H9NO3 . It has an average mass of 203.194 Da and a mono-isotopic mass of 203.058243 Da .
Synthesis Analysis
Phthalimidoacetone can be synthesized through various methods. One such method involves the condensation of phthalimidoacetone with dimethylformamide dimethyl acetal (DMFDMA), which yields enaminone . This reaction can be carried out by refluxing in xylene for 8 hours or by heating in a microwave without solvent at 180°C for 20 minutes .Molecular Structure Analysis
Phthalimidoacetone has a complex molecular structure. It contains 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 51.6±0.3 cm³ .Physical And Chemical Properties Analysis
Phthalimidoacetone has a density of 1.3±0.1 g/cm³, a boiling point of 341.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 58.5±3.0 kJ/mol, and it has a flash point of 157.1±15.5 °C . The index of refraction is 1.586, and its polar surface area is 54 Ų .Aplicaciones Científicas De Investigación
1. Heterocyclic Synthesis
- Summary of Application: Phthalimidoacetone is used in the synthesis of heterocyclic compounds. It is condensed with N,N-Dimethylformamide dimethyl acetal (DMFDMA) to afford enaminone 2 . This enaminone is then used to synthesize tetrahydropyrimidines, dihydropyridines, triacylbenzenes, and naphthofurans .
- Methods of Application: The condensation of phthalimidoacetone with DMFDMA is carried out under reflux or microwave irradiation . The resulting enaminone 2 is then refluxed with equimolecular amounts of benzaldehyde and urea in acetic acid . Alternatively, it undergoes self-condensation under microwave irradiation in the presence of acidic zeolite .
- Results or Outcomes: The reaction yields a mixture of tetrahydropyrimidine 5 and dihydropyridine 6 . Enaminone 2 also reacts with naphthoquinone 15 to afford naphthofuran 18 .
2. Synthesis of Indoles and Naphthofurans
- Summary of Application: Phthalimidoacetone is used as a precursor to synthesize indoles and naphthofurans . It reacts with phenacyl bromide under microwave irradiation to yield phenacyl isoindolidene-1,3-dione .
- Methods of Application: The reaction of phthalimidoacetone with phenacyl bromide is carried out under microwave irradiation . The resulting compound then reacts with phenylhydrazine to yield phenylhydrazone 4, which is readily converted into indoylphthalimide 8 .
- Results or Outcomes: The reaction yields indoylphthalimide 8 . Treatment of this compound with hydrazine hydrate affords a mixture of phthalhydrazide 10 and 3-amino-2-methylindole 11 .
Safety And Hazards
Phthalimidoacetone may pose certain hazards. It’s advised to use general safety measures when handling this compound, such as moving to fresh air if inhaled, washing off with soap and plenty of water in case of skin contact, rinsing thoroughly with plenty of water for at least 15 minutes in case of eye contact, and consulting a physician if swallowed .
Propiedades
IUPAC Name |
2-(2-oxopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRGLKPBJVVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284160 | |
| Record name | Phthalimidoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalimidoacetone | |
CAS RN |
3416-57-7 | |
| Record name | Phthalimidoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3416-57-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimidoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Oxopropyl)Isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALIMIDOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZC7V7NJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


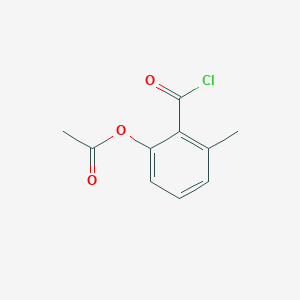
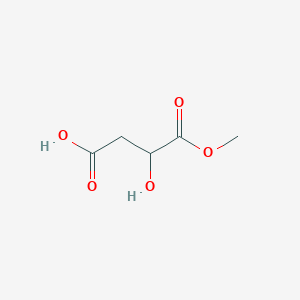
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
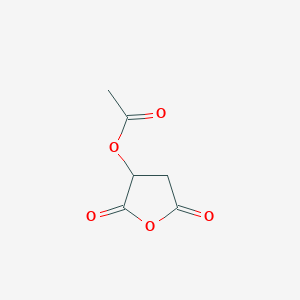

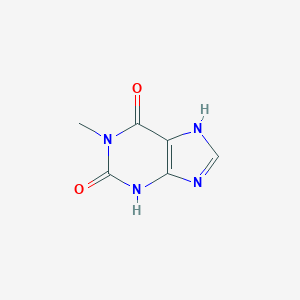
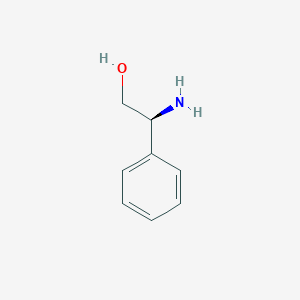
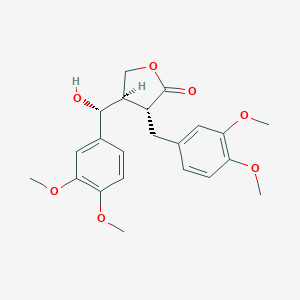
![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
